Documented Synthetic Utility: Direct Role in Patented pan-PKD Inhibitor Synthesis
The primary verifiable differentiation is the compound's documented role as the direct precursor in a patented synthesis of pan-PKD inhibitors. The patent US20140045821A1 describes compounds of Formula (I) as potent pan-PKD inhibitors, and 7-bromo-2-methoxythieno[3,2-d]pyrimidine is used as a reactant to synthesize methyl 7-bromo-2-methoxythieno[3,2-d]pyrimidine-6-carboxylate, a key intermediate. This specific synthetic sequence is not disclosed for the 7-H or 7-Cl analogs [1].
| Evidence Dimension | Synthetic Utility in Patented pan-PKD Inhibitor Pathway |
|---|---|
| Target Compound Data | Reactant for methyl 7-bromo-2-methoxythieno[3,2-d]pyrimidine-6-carboxylate synthesis with 97% yield under organometallic conditions [1]. |
| Comparator Or Baseline | 7-Bromothieno[3,2-d]pyrimidine (CAS 21586-25-4) and 7-chloro-2-methoxythieno[3,2-d]pyrimidine are not disclosed in this specific patented synthetic pathway. |
| Quantified Difference | Qualitative: The 2-methoxy-7-bromo substitution is a unique requirement for this patented pan-PKD inhibitor synthesis. |
| Conditions | Reaction: 7-bromo-2-methoxythieno[3,2-d]pyrimidine, methyl cyanoformate, tetramethylpiperidyl-MgCl·LiCl, 2.0 h. Patent: US20140045821A1 [1]. |
Why This Matters
For a researcher aiming to synthesize the specific pan-PKD inhibitors disclosed in US20140045821A1, this compound is the mandatory starting material, and no substitute is described.
- [1] Molaid. (n.d.). 7-bromo-2-methoxythieno[3,2-d]pyrimidine | 1259978-35-2. Synthesis and Patent Reference. Retrieved from https://www.molaid.com/MS_17502346 View Source
